
(1,2-Dithiolan-3-yl)pentanoyl-hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2-Dithiolan-3-yl)pentanoyl-hydrazide: is a chemical compound with the molecular formula C8H16N2OS2 and a molecular weight of 220.35 g/mol . It is characterized by the presence of a dithiolane ring, which is a five-membered ring containing two sulfur atoms. .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dithiolan-3-yl)pentanoyl-hydrazide typically involves the reaction of lipoic acid hydrazide with various aldehydes or ketones. One common method involves the condensation of lipoic acid hydrazide with monosaccharides such as L-fucose, L-rhamnose, D-mannose, D-galactose, N-acetylamino-D-glucose, and N-acetylamino-D-mannose . The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned condensation reactions. The process would likely be optimized for yield and purity, with careful control of reaction conditions and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions: (1,2-Dithiolan-3-yl)pentanoyl-hydrazide can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfides.
Reduction: The compound can be reduced to break the dithiolane ring.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can react with the hydrazide group under mild conditions.
Major Products:
Oxidation: Disulfides and other oxidized derivatives.
Reduction: Reduced forms of the compound with broken dithiolane rings.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1,2-Dithiolan-3-yl)pentanoyl-hydrazide is used in the synthesis of gold glyconanoparticles, which have applications in catalysis and materials science .
Biology: The compound is studied for its potential radioprotective effects, making it useful in radiation therapy research .
Medicine: Due to its radioprotective properties, this compound is being explored for use in cancer treatment to protect healthy tissues during radiation therapy .
Industry: The compound’s ability to form stable complexes with metals makes it valuable in industrial applications such as metal recovery and purification processes .
Wirkmechanismus
The mechanism of action of (1,2-Dithiolan-3-yl)pentanoyl-hydrazide involves its interaction with cellular components to exert radioprotective effects. The dithiolane ring can scavenge free radicals, thereby protecting cells from oxidative damage . Additionally, the hydrazide group can form stable complexes with metal ions, which may contribute to its protective effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Lipoic Acid Hydrazide: Shares the dithiolane ring structure but lacks the pentanoyl group.
Dithiolane Derivatives: Compounds with similar dithiolane rings but different substituents.
Uniqueness: (1,2-Dithiolan-3-yl)pentanoyl-hydrazide is unique due to its combination of the dithiolane ring and the pentanoyl hydrazide group, which imparts specific chemical and biological properties. This combination enhances its ability to form stable complexes with metals and provides radioprotective effects .
Eigenschaften
Molekularformel |
C8H16N2OS2 |
|---|---|
Molekulargewicht |
220.4 g/mol |
IUPAC-Name |
5-(dithiolan-3-yl)pentanehydrazide |
InChI |
InChI=1S/C8H16N2OS2/c9-10-8(11)4-2-1-3-7-5-6-12-13-7/h7H,1-6,9H2,(H,10,11) |
InChI-Schlüssel |
OFOWKPZTSOAGFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSSC1CCCCC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride](/img/structure/B11927580.png)
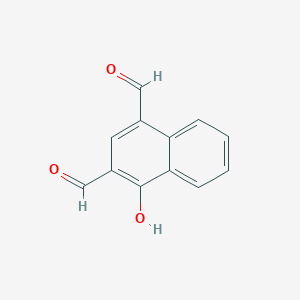

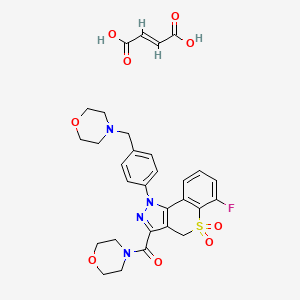

![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B11927604.png)
![3-[[2-[2-[2-[[(2R,3R)-2-[[(2S,3S,4R)-4-[[(2R,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-5-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B11927610.png)
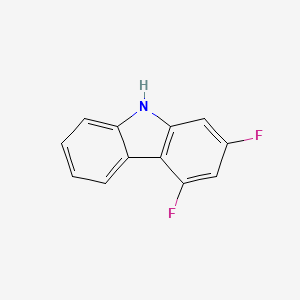
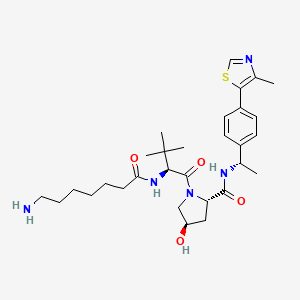

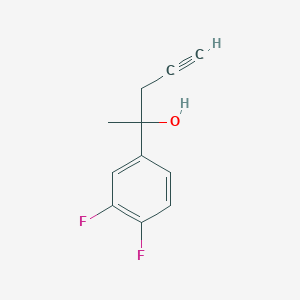
![Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate](/img/structure/B11927625.png)
